N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C19H18FN5O2S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazole ring , which enhances biological activity through hydrogen bonding and protease resistance.
- An isonicotinamide moiety , which is often associated with antimicrobial properties.
- A tetrahydrothiophene group , contributing to its lipophilicity and possibly enhancing its pharmacokinetic profile.
Anticancer Properties
Research has demonstrated that compounds containing triazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines, such as:
- HeLa (cervical cancer)
- CEM (human T lymphocyte)
- L1210 (murine leukemia)
In vitro studies indicated that the presence of the triazole moiety in similar compounds resulted in lower IC50 values compared to their non-triazole counterparts, suggesting enhanced potency against cancer cells .
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
Triazole Derivative A | HeLa | 9.6 ± 0.7 |
Parent Compound B | HeLa | 41 ± 3 |
Triazole Derivative C | CEM | 6.0 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity due to the presence of both the triazole and isonicotinamide functionalities. Studies have shown that triazole derivatives can exhibit antifungal properties and may be effective against resistant strains of bacteria. The mechanism often involves disruption of cell membrane integrity or inhibition of critical metabolic pathways.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells has been observed in related compounds.
- Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, reducing oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of similar triazole-containing compounds:
- Compound FA030 : This analog displayed potent antienzymatic activity against recombinant Abl kinase and showed promise in overcoming resistance in chronic myelogenous leukemia models .
- Triazole Derivative D : Demonstrated significant anti-inflammatory effects by modulating cytokine release in animal models, indicating potential therapeutic applications beyond oncology .
Eigenschaften
IUPAC Name |
N-[[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c20-14-1-3-15(4-2-14)25-12-23-24-17(25)10-22-19(26)13-5-7-21-18(9-13)27-16-6-8-28-11-16/h1-5,7,9,12,16H,6,8,10-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHCKDIAPFVSQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=NN=CN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.